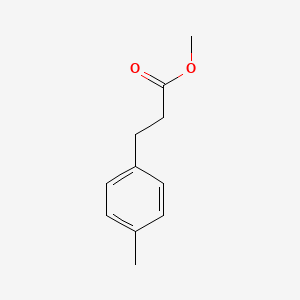

Methyl 3-(p-tolyl)propanoate

Description

Methyl 3-(p-tolyl)propanoate is an ester derivative of propanoic acid with a para-methylphenyl (p-tolyl) substituent at the β-position. Its IUPAC name is methyl 3-(4-methylphenyl)propanoate, and it is alternatively referred to as methyl 3-(4′-methylbenzoyl)propionate or methyl 4-methylbenzoylacetate . The compound is synthesized via esterification or multicomponent reactions, often yielding a white solid with a melting point of 35–36°C and a reported synthesis yield of 84% . Its structure combines a lipophilic aromatic moiety with an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYODXRYBYZMUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(p-tolyl)propanoate can be synthesized through the esterification of p-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

p-Toluic acid+MethanolH2SO4Methyl 3-(p-tolyl)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where p-toluic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously separated from the reaction mixture through distillation.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(p-tolyl)propanoic acid.

In industrial settings, continuous flow systems with immobilized enzymes (e.g., lipases) are increasingly used for selective hydrolysis.

Transesterification

The methoxy group can be replaced with other alcohols via acid- or base-catalyzed transesterification.

| Alcohol | Catalyst | Temperature | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | Ethyl 3-(p-tolyl)propanoate |

| Benzyl alcohol | PTSA | 80°C | Benzyl 3-(p-tolyl)propanoate |

This reaction is pivotal in synthesizing ester derivatives for pharmaceutical intermediates .

Aromatic Electrophilic Substitution

The para-tolyl group’s electron-donating methyl substituent directs electrophiles to the ortho and para positions.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(p-tolyl)propanoate nitro-derivatives | Major para product |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated derivatives | High regioselectivity |

| Halogenation | Cl₂, FeCl₃ | Chlorinated analogs | Ortho/para ratio ~1:2 |

Kinetic studies suggest nitration proceeds 3–5× faster than halogenation due to the methyl group’s activating effect.

Reduction Reactions

The ester group can be reduced to primary alcohols or alkanes under controlled conditions.

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 3-(p-tolyl)propan-1-ol |

| DIBAL-H | Toluene, −78°C | Partial reduction to aldehyde |

| H₂, Pd/C | High pressure | 3-(p-tolyl)propane |

Selective reductions are critical for producing chiral alcohols in asymmetric synthesis .

Nucleophilic Acyl Substitution

The ester carbonyl reacts with nucleophiles like amines or alkoxides.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | Methanol, 25°C | 3-(p-tolyl)propanamide |

| Grignard reagent | THF, 0°C | Tertiary alcohols (after workup) |

Grignard additions typically require two equivalents to form tertiary alcohols via ketone intermediates.

Oxidation Reactions

Controlled oxidation targets the propanoate chain or aromatic ring.

| Oxidizing Agent | Target Site | Product |

|---|---|---|

| KMnO₄, H⁺ | Alkyl chain | 3-(p-tolyl)propanoic acid |

| O₃, Zn/H₂O | Alkene (if present) | Cleavage products |

| H₂O₂, Fe²⁺ | Aromatic ring | Epoxidized derivatives (theoretical) |

Oxidation pathways are less explored for this compound and warrant further study .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(p-tolyl)propanoate serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo multiple chemical reactions makes it valuable in developing new therapeutic agents.

Case Study: Synthesis of Bioactive Molecules

In a study focused on synthesizing novel N-aryl β-amino acid derivatives, this compound was utilized as a key starting material. The reactions demonstrated high enantioselectivity and efficiency, yielding products with significant biological activity . The results indicated that modifications to the substituents on the aromatic ring could enhance the pharmacological properties of the resulting compounds.

Organic Synthesis

The compound is frequently employed in organic synthesis due to its reactivity and ability to participate in various coupling reactions. It has been used in phosphine-catalyzed annulation reactions, which are crucial for forming complex molecular architectures.

Data Table: Reaction Yields

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| [3+2] Annulation | PBu₃ | 61-73% | High |

| [4+3] Annulation | PMe₃ | 40-92% | Excellent |

These results highlight the compound's effectiveness in producing desired reaction products with high selectivity under optimized conditions .

Synthesis of Complex Aromatic Compounds

The compound's structure enables it to be a precursor for synthesizing complex aromatic compounds. Its versatility allows chemists to explore novel synthetic pathways that can lead to innovative materials and pharmaceuticals.

Case Study: Synthesis of Aromatic Derivatives

Research has shown that this compound can be transformed into various derivatives through simple modifications. For example, when reacted with different nucleophiles, it can yield a range of substituted aromatic compounds that exhibit distinct chemical properties and biological activities .

Analytical Applications

In addition to its synthetic applications, this compound is also used in analytical chemistry for method development and validation in pharmaceutical research. Its purity and stability make it suitable for use as a reference standard in chromatographic techniques such as HPLC and GC-MS.

Mechanism of Action

The mechanism of action of methyl 3-(p-tolyl)propanoate in biological systems involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release p-toluic acid, which may interact with enzymes or receptors in the body. The aromatic ring can also participate in various biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(p-tolyl)propanoate belongs to the 3-arylpropanoate family, where structural variations in the aryl group significantly influence physical properties, reactivity, and applications. Below is a comparative analysis with key analogues:

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., methyl in p-tolyl) increase lipophilicity and stability, making this compound a solid at room temperature, unlike the liquid phenyl analogue . Electron-withdrawing groups (e.g., Cl, NO₂) lower melting points for halogenated derivatives but increase reactivity in nucleophilic substitutions .

Synthetic Accessibility: Methyl 3-phenylpropanoate and its p-tolyl analogue are synthesized via Michael addition or esterification, achieving high yields (70–97%) . Derivatives like Methyl 3-oxo-3-(p-tolyl)propanoate require ketone introduction, often via Claisen condensation or oxidation .

Biological and Industrial Relevance: this compound is pivotal in synthesizing acaricides and cholinesterase inhibitors due to its balanced lipophilicity and stability . Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit enhanced bioactivity in pesticidal screens .

Biological Activity

Methyl 3-(p-tolyl)propanoate (C11H14O2), an organic compound synthesized from p-toluic acid and methanol, has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Functional Groups : Contains a methyl ester functional group and a p-tolyl group, contributing to its unique chemical properties.

The biological activity of this compound is hypothesized to arise from its structural similarity to other bioactive compounds. It may interact with biological targets through:

- Non-covalent interactions : Such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

- Biochemical pathways : Involved in plant defense and structural support, potentially influencing various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

- Synthesis and Activity Studies : A study investigated the synthesis of related compounds and their biological activities. It was found that modifications to the structure could enhance antimicrobial potency against specific bacterial strains like N. meningitidis and H. influenzae .

- Pharmacological Evaluations : Various pharmacological evaluations highlighted the potential of similar esters in drug development, particularly focusing on their roles as intermediates in synthesizing more complex bioactive molecules .

- Comparative Analysis : A comparative analysis of structurally related compounds revealed that those with electron-withdrawing groups exhibited enhanced biological activity, suggesting that similar modifications to this compound could yield compounds with improved efficacy .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.